molecular formula C12H12N4O6S B1192537 CN009543V

CN009543V

Cat. No.: B1192537
M. Wt: 340.31
InChI Key: RNWHWLQISXPJOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

It belongs to a class of small molecules that covalently bind to superoxide dismutase 1 (SOD1), a protein implicated in ALS pathogenesis due to its propensity to form toxic aggregates. CN009543V’s mechanism involves the generation of reactive electrophilic species under slightly alkaline conditions, enabling covalent modification of nucleophilic residues (e.g., cysteine) in SOD1 monomers.

Key structural features of this compound include:

  • A nitrobenzoxadiazole core, which confers redox activity and electrophilicity.
  • A thioether (-S-) linkage, distinguishing it from sulfoxide (CN009616V) and sulfone (CN009617V) analogs.
  • Lipophilicity optimized for cellular permeability while retaining reactivity in vitro.

Properties

Molecular Formula

C12H12N4O6S

Molecular Weight

340.31

IUPAC Name

Methyl 2-(acetylamino)-3-[(7-nitro-2,1,3-benzoxadiazol-4-yl)sulfanyl]propanoate

InChI

InChI=1S/C12H12N4O6S/c1-6(17)13-7(12(18)21-2)5-23-9-4-3-8(16(19)20)10-11(9)15-22-14-10/h3-4,7H,5H2,1-2H3,(H,13,17)

InChI Key

RNWHWLQISXPJOJ-UHFFFAOYSA-N

SMILES

O=C(OC)C(NC(C)=O)CSC1=CC=C([N+]([O-])=O)C2=NON=C21

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CN-009543V;  CN 009543V;  CN009543V

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

CN009543V is structurally and functionally related to two analogs: CN009616V (NBD-sulfoxide) and CN009617V (NBD-sulfone) . Below is a comparative analysis based on oxidation state, reactivity, and biological activity:

Table 1: Comparative Properties of this compound and Analogous Compounds

Property This compound (Thioether) CN009616V (Sulfoxide) CN009617V (Sulfone)
Sulfur Oxidation State -S- -SO- -SO₂-
Electrophilic Reactivity Moderate High Very High
In Vitro SOD1 Binding Covalent (requires alkaline conditions) Spontaneous covalent binding Spontaneous covalent binding
Stability of Electrophilic Species Low High Very High
Lipophilicity (LogP) 2.1 1.8 1.5
Therapeutic Potential Moderate stabilization of SOD1 Enhanced stabilization of SOD1 Over-stabilization may reduce efficacy

† Lipophilicity values are estimated based on structural features and experimental data .

Key Findings from Comparative Studies

Reactivity and Binding Modes :

  • This compound requires alkaline conditions to generate reactive electrophiles for SOD1 binding, whereas CN009616V and CN009617V form stable electrophilic species spontaneously. This is attributed to the electron-withdrawing effects of sulfoxide and sulfone groups, which enhance electrophilicity .
  • Sulfur oxidation state directly correlates with reactivity: Thioether < Sulfoxide < Sulfone.

Biological Implications: CN009616V demonstrated superior in vitro efficacy in stabilizing SOD1 monomers compared to this compound, likely due to its higher reactivity. However, excessive stabilization (as seen with CN009617V) may interfere with SOD1’s native enzymatic function, suggesting a therapeutic window exists . this compound’s moderate lipophilicity balances cellular uptake and extracellular reactivity, making it a candidate for further optimization.

Structural-Activity Relationship (SAR) :

  • The thioether group in this compound provides a balance between stability and reactivity. Replacing sulfur with higher oxidation states (sulfoxide/sulfone) increases electrophilicity but reduces metabolic stability in vivo.
  • All three compounds share the NBD core, which is critical for redox cycling and hydrogen peroxide generation, a secondary mechanism contributing to their biological effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CN009543V
Reactant of Route 2
Reactant of Route 2
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